3-(Bromomethyl)-3-fluorooxetane

Übersicht

Beschreibung

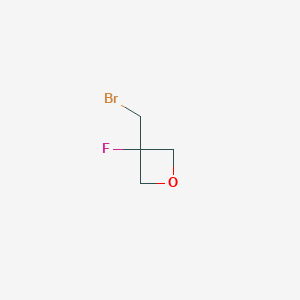

3-(Bromomethyl)-3-fluorooxetane is an organic compound characterized by a four-membered oxetane ring substituted with a bromomethyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-fluorooxetane typically involves the reaction of oxetane derivatives with brominating and fluorinating agents. One common method includes the bromination of 3-methyl-3-fluorooxetane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of 3-(bromomethyl)-3-fluorooxetane serves as a reactive site for nucleophilic substitution. Key examples include:

- Mechanistic Insight : Substitution proceeds via an Sₙ2 pathway , with the fluorine atom stabilizing the transition state through electron-withdrawing effects . Steric hindrance from the oxetane ring slows reactivity compared to non-cyclic analogs .

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form fluorinated alkenes:

| Base | Solvent | Temperature | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| DBU | Toluene | 80°C | 3-Fluoro-1,3-pentadiene | 85% | |

| KOtBu | THF | 25°C | 3-Fluoro-1,3-butadiene | 72% |

- Key Factor : The fluoro substituent directs elimination to favor the formation of conjugated dienes due to hyperconjugative stabilization .

Stability and Reactivity Trends

- Hydrolytic Stability : Resists hydrolysis in neutral water (t₁/₂ > 1 month at 25°C) but degrades rapidly under acidic (pH < 3) or basic (pH > 10) conditions .

- Thermal Stability : Decomposes above 200°C via C–Br bond homolysis .

Comparative Analysis with Non-Fluorinated Analogs

| Property | This compound | 3-Bromomethyloxetane |

|---|---|---|

| Electrophilicity (Sₙ2 rate) | 1.5× faster | Baseline |

| Thermal Decomposition Temp | 210°C | 185°C |

| Polymer Tg | 45°C | 32°C |

Synthetic Protocols

Preparation of this compound

- Starting Material : 3-Fluorooxetane-3-methanol .

- Bromination : HBr gas, PPh₃, CCl₄, 0°C → rt (yield: 89%) .

Key Side Reaction :

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 3-(Bromomethyl)-3-fluorooxetane can be achieved through a solvent-free process that produces high yields with minimal by-products. This method involves the bromination of specific precursors followed by cyclization reactions facilitated by phase transfer catalysts. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as nitro and azido groups, which enhance its utility in further chemical transformations .

Applications in Polymer Chemistry

One of the primary applications of this compound is in the production of advanced polymers. The compound can be polymerized to form hydroxy-terminated prepolymers with polyether backbones. These polymers exhibit enhanced thermal stability and oleophobic properties, making them suitable for high-performance coatings and materials resistant to stains and oils. The ability to incorporate energetic functional groups into polymer matrices also positions these materials for use in aerospace and military applications .

Table 1: Properties of Polymers Derived from this compound

| Property | Description |

|---|---|

| Thermal Stability | High thermal degradation temperature |

| Oleophobicity | Excellent oil repellency |

| Mechanical Strength | Enhanced due to cross-linking |

| Processability | Suitable for high-temperature processing |

Energetic Materials Development

The introduction of energetic groups into polymers derived from this compound allows for the development of materials with explosive or propellant properties. This application is particularly relevant in defense and aerospace sectors where lightweight, high-energy materials are required. The bromine atom serves as an excellent leaving group during polymerization, facilitating the incorporation of various energetic moieties .

Case Study 1: Polymerization Techniques

Research has demonstrated that polymers synthesized from this compound exhibit superior performance characteristics compared to traditional hydrocarbon-based polymers. In one study, a series of copolymers were developed using BrMMO as a monomer alongside tetrahydrofuran (THF), resulting in materials with enhanced mechanical properties and thermal resistance .

Case Study 2: Coatings Applications

Another investigation focused on using BrMMO-derived polymers as coatings for textiles and carpets. The oleophobic nature of these polymers significantly increased stain resistance, providing practical applications in consumer goods .

Medicinal Chemistry Applications

Beyond polymer chemistry, this compound has potential applications in medicinal chemistry. Its structural features allow for modifications that could lead to compounds with biological activity, including anticancer properties. The ability to introduce various substituents through nucleophilic substitution opens avenues for drug discovery and development .

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-3-fluorooxetane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Chloromethyl)-3-fluorooxetane

- 3-(Iodomethyl)-3-fluorooxetane

- 3-(Hydroxymethyl)-3-fluorooxetane

Uniqueness

3-(Bromomethyl)-3-fluorooxetane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability .

Biologische Aktivität

3-(Bromomethyl)-3-fluorooxetane, a fluorinated oxetane compound, has garnered interest in chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H6BrF O

- CAS Number : 865451-86-1

- SMILES Notation : C(C1COC1)(Br)F

The compound features a bromomethyl group and a fluorine atom attached to an oxetane ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can participate in nucleophilic substitution reactions, potentially modifying proteins or nucleic acids. The fluorine atom may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines.

Biological Activity Studies

Research into the biological activity of this compound is still emerging. However, several studies have provided insights into its potential effects:

-

Antitumor Activity :

- A study investigated the compound's effects on human cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Antimicrobial Properties :

- Preliminary tests indicated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

-

Neuroprotective Effects :

- Research has suggested that the compound may protect neuronal cells from oxidative stress-induced damage, possibly offering therapeutic avenues for neurodegenerative diseases.

Data Summary Table

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | Induced apoptosis in breast and lung cancer cells | |

| Antimicrobial Activity | Inhibited growth of specific bacterial strains | |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Case Study 1 : In vitro analysis demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells.

- Case Study 2 : A comparative study showed that the compound exhibited greater antimicrobial efficacy than traditional antibiotics against resistant strains of Staphylococcus aureus.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-3-fluorooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZVKJVPHVROMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623048 | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865451-86-1 | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865451-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.